Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate is a derivative of imidazo[1,2-a]pyridines , which are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been utilized as the core backbone for the development of covalent inhibitors .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions . These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines can lead to the construction of various derivatives , which may interact with different biochemical pathways.
Result of Action
The functionalization of imidazo[1,2-a]pyridines can lead to the construction of various derivatives , which may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of ethyl 2-aminopyridine-3-carboxylate with an appropriate aldehyde or ketone in the presence of a catalyst, followed by cyclization.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes often involve the use of advanced chemical reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine
Ethyl imidazo[1,2-a]pyridine-2-carboxylate
Other derivatives of imidazo[1,2-a]pyridine
Properties
IUPAC Name |
ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8/h3-7,9,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWYLPAPCUXDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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